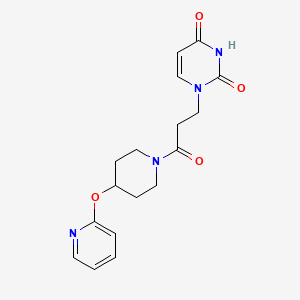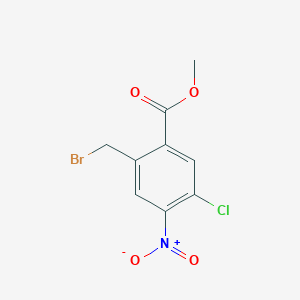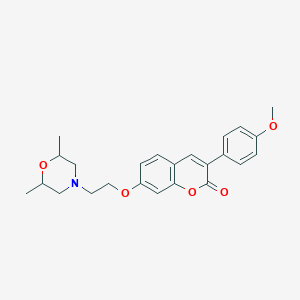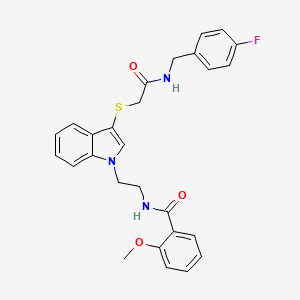
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research into the synthesis of related compounds has explored the reactivity of pyrrole derivatives, leading to a variety of synthesis methods. For instance, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol has been utilized to afford related compounds, which upon further functionalization, can yield a variety of pyrrole-based carboxylic acids (Massa et al., 1989).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including those similar to the compound , has been examined through various spectroscopic methods and theoretical calculations. Studies have shown that these compounds can crystallize in specific space groups, with their crystal packing stabilized by hydrogen bonds, indicating a robust structural integrity (Tamer et al., 2015).
Chemical Reactions and Properties
Pyrrole derivatives have been investigated for their reactivity, showcasing a wide array of chemical reactions they can undergo. For instance, the acylation of pyrrolidine derivatives to synthesize tetramic acids illustrates the compound's versatility in forming variously substituted pyrrole rings (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, have been characterized using experimental and theoretical methods. For instance, the determination of crystal structures via X-ray diffraction provides insights into the compound's solid-state properties and intermolecular interactions (Silva et al., 2006).
Chemical Properties Analysis
Pyrrole derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. Their reactivity patterns have been explored in the context of synthesizing complex molecules, such as antimicrobial agents, highlighting the functional versatility of the pyrrole ring (Hublikar et al., 2019).
Applications De Recherche Scientifique
Antimicrobial Applications
One significant area of application for 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid derivatives is in the development of antimicrobial agents. Novel pyrrole chalcone derivatives, including this compound, have been synthesized and evaluated for their in vitro antimicrobial activities. The antimicrobial activity of these derivatives is attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group in the structure further enhances their antimicrobial activity. These findings indicate that such derivatives could serve as a basis for the development of new antimicrobial agents and may aid in designing new therapeutic tools (Hublikar et al., 2019).
Structural and Spectroscopic Analysis
The compound has been a subject of structural and spectroscopic analysis. For instance, the synthesis of specific derivatives of this compound and their corresponding methyl esters has been reported to be regiospecific. The identification of the regioisomer formed by spectroscopic techniques can be challenging, and single-crystal X-ray analysis has been employed for unambiguous structure determination. These analyses are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can be applied in various scientific research contexts (Kumarasinghe et al., 2009).
Antitumoral and Antioxidant Properties
Furthermore, the crystal structure of chain functionalized pyrroles, which are important active candidates as antitumoral agents, has been determined using synchrotron X-ray powder diffraction data. This detailed structural information is vital for the development and optimization of antitumoral drugs (Silva et al., 2012). Additionally, certain derivatives of this compound have been evaluated for their radical scavenging properties and identified as potential antioxidant agents, indicating their application in oxidative stress-related conditions (Mateev et al., 2022).
Mécanisme D'action
Target of Action
Related compounds such as 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles have been found to inhibit the catalytic activity of the enzyme 15-lipoxygenase (alox15) . ALOX15 is a lipid peroxidizing enzyme that plays a key role in the regulation of glucose and fatty acid metabolism .
Mode of Action
Related compounds have been shown to inhibit alox15 in a substrate-specific manner . This suggests that 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid might interact with its target enzyme to alter its catalytic activity, leading to changes in metabolic processes.
Biochemical Pathways
The inhibition of alox15 by related compounds can affect the metabolism of linoleic acid and arachidonic acid . These fatty acids are involved in various physiological processes, including inflammation and cancer .
Result of Action
The inhibition of alox15 by related compounds can potentially alter cellular lipid profiles and influence various physiological processes, including inflammation and cancer .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-7-11(14-12(8)13(15)16)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUVIYXXQAUNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)



![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)



![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)
